2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate
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Overview
Description
2-METHOXY-5-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of methoxy groups, a morpholine ring, and a carbothioyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-5-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxy-5-(morpholine-4-carbothioyl)phenyl with 3,4,5-trimethoxybenzoic acid under specific conditions to form the desired ester. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is crucial for monitoring the reaction progress and product purity .
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-5-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups and morpholine ring can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-METHOXY-5-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-METHOXY-5-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(morpholine-4-carbothioyl)phenyl 4-chlorobenzoate
- 2-Chloro-benzoic acid 2-methoxy-5-(morpholine-4-carbothioyl)-phenyl ester
Uniqueness
Compared to similar compounds, 2-METHOXY-5-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE stands out due to its additional methoxy groups on the benzoate moiety. These groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C22H25NO7S |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C22H25NO7S/c1-25-16-6-5-14(21(31)23-7-9-29-10-8-23)11-17(16)30-22(24)15-12-18(26-2)20(28-4)19(13-15)27-3/h5-6,11-13H,7-10H2,1-4H3 |
InChI Key |
IKWYEIBWZCRATN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=S)N2CCOCC2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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